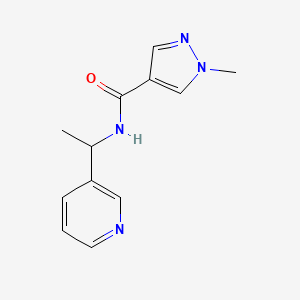
1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. It has been suggested that the activation of mGluR5 is involved in various neurological and psychiatric disorders. 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide binds to the allosteric site of mGluR5 and inhibits its activation, leading to the reduction of excitatory neurotransmission in the brain.
Biochemical and Physiological Effects:
1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the release of glutamate, a major excitatory neurotransmitter in the brain. 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor without affecting other receptors in the brain. 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide is also relatively stable and can be administered orally or intraperitoneally. However, 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain its effects. 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide also has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide. One potential direction is the development of more potent and selective mGluR5 antagonists. Another direction is the investigation of the role of mGluR5 in various neurological and psychiatric disorders. 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide has shown promising results in animal models, and further studies are needed to determine its potential therapeutic applications in humans. Additionally, the development of new formulations of 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide with improved solubility and longer half-life could enhance its use in lab experiments and potential clinical applications.
In conclusion, 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide is a selective antagonist of mGluR5 that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the inhibition of excitatory neurotransmission in the brain, and it has been shown to have various biochemical and physiological effects in animal models. 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide, including the development of more potent and selective mGluR5 antagonists and the investigation of its potential therapeutic applications in humans.
Méthodes De Synthèse
1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide can be synthesized using a multi-step process involving the reaction of 3-pyridineethanol with 1-methyl-1H-pyrazole-4-carboxylic acid, followed by the protection of the resulting compound with tert-butyldimethylsilyl chloride. The protected intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the desired product, 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide.
Applications De Recherche Scientifique
1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide has also been studied for its potential use in the treatment of addiction, anxiety, and depression.
Propriétés
IUPAC Name |
1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(10-4-3-5-13-6-10)15-12(17)11-7-14-16(2)8-11/h3-9H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAZMNICKORHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)
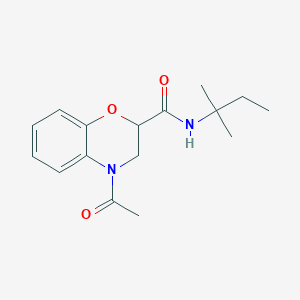
![N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)
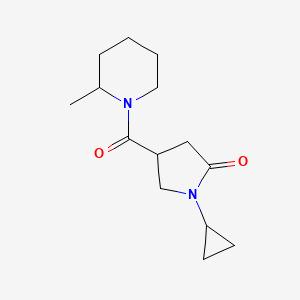
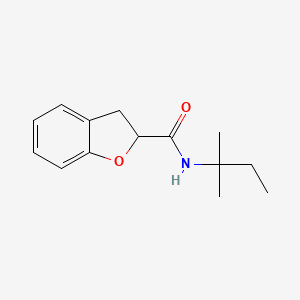
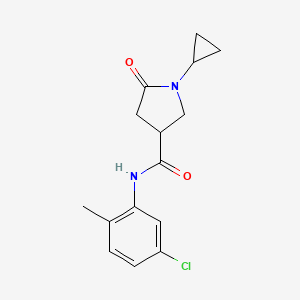
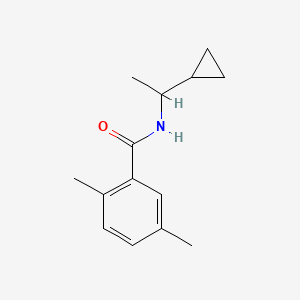

![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7515813.png)